13-Chlorotridecanoic acid

Description

Contextualization within Halogenated Aliphatic Carboxylic Acids

Halogenated aliphatic carboxylic acids are organic compounds containing one or more halogen atoms and a carboxyl group. blogspot.com The introduction of a halogen, such as chlorine, into an aliphatic carboxylic acid backbone can significantly alter its physical and chemical properties, including acidity, reactivity, and biological activity. blogspot.com The position of the halogen atom is crucial; for instance, α-halogenation, as seen in the Hell–Volhard–Zelinsky reaction, yields α-halo acids with distinct reactivity compared to those with halogens at other positions. jove.comwikipedia.org

Historical Perspectives on ω-Chloro Carboxylic Acid Investigations

Research into ω-chloro carboxylic acids has been documented for several decades, with studies exploring their synthesis and reactivity. Early investigations focused on preparing these compounds and examining their chemical transformations. For example, research has been conducted on the preparation of 11-chlorodecanoic, 13-chlorotridecanoic, and 15-chloropentadecanoic acids through the hydrolysis of the corresponding α,α,α-trichloroalkanes. researchgate.netresearchgate.net The reactivity of various ω-chloro carboxylic acids has also been a subject of study, including their condensation reactions. researchgate.netresearchgate.net These foundational studies have paved the way for more recent explorations into their potential applications and biological significance. slu.senih.gov

Physicochemical Properties of 13-Chlorotridecanoic Acid

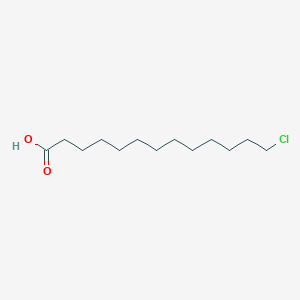

This compound is a long-chain saturated fatty acid with a chlorine atom at the ω-position.

| Property | Value |

| Chemical Formula | C13H25ClO2 |

| Molecular Weight | 248.79 g/mol |

| CAS Number | 1901-99-1 |

This table is interactive. Click on the headers to sort.

Synthesis and Manufacturing of this compound

The synthesis of this compound can be achieved through various chemical routes. One documented method involves the hydrolysis of its corresponding methyl ester. prepchem.com The methyl ester of this compound can be prepared from the methyl ester of 13-bromotridecanoic acid by treatment with calcium chloride and tetraethylammonium (B1195904) chloride in acetonitrile. prepchem.com The subsequent hydrolysis of the methyl ester, for instance using potassium hydroxide (B78521) in aqueous ethanol, yields this compound. prepchem.com Another reported method for preparing long-chain ω-chloro carboxylic acids like this compound is the hydrolysis of the corresponding α,α,α-trichloroalkanes. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by the functional groups present: the terminal carboxylic acid and the terminal chloro group.

Reactions at the Carboxyl Group

The carboxylic acid moiety of this compound undergoes typical reactions of carboxylic acids, such as esterification and amidation. For example, it can be converted to its methyl ester, ethyl ester, or other esters. prepchem.comvulcanchem.comnist.gov It can also be activated, for instance by forming an active ester with p-nitrophenol using a coupling agent like N,N'-dicyclohexylcarbodiimide, to facilitate the formation of amides. prepchem.comnih.gov

Reactions Involving the Chloro Group

The terminal chloro group can participate in nucleophilic substitution reactions. For instance, it can be displaced by other nucleophiles to form a variety of derivatives. It has been shown that ω-chloro carboxylic acids can react with lactones in the presence of a base to form oxadicarboxylic acids. google.com

Spectroscopic Analysis

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum of 15-chloropentadecanoic acid, a close homolog, shows characteristic signals for the protons adjacent to the chlorine atom (a triplet around 3.52 ppm) and the protons adjacent to the carbonyl group (a triplet around 2.34 ppm), with the remaining methylene (B1212753) protons appearing as a multiplet in the 1.20-1.79 ppm range. google.com Similar patterns would be expected for this compound. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon skeleton. For 15-chloropentadecanoic acid, the carbonyl carbon appears around 180.6 ppm, the carbon bearing the chlorine at approximately 45.3 ppm, and the other methylene carbons at various shifts between 24 and 35 ppm. caltech.edu A comparable spectrum would be anticipated for this compound. |

| Mass Spectrometry | Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of chlorinated fatty acids. slu.se |

This table is interactive. Click on the headers to sort.

Applications in Research

This compound and other ω-chloro fatty acids serve as valuable intermediates and building blocks in organic synthesis and materials science.

Use in Organic Synthesis

Due to its bifunctional nature, this compound is a useful starting material for the synthesis of more complex molecules. The carboxyl and chloro groups can be selectively modified to introduce other functionalities, leading to the creation of a wide range of derivatives. For example, it can be used in the synthesis of long-chain oxadicarboxylic acids. google.com

Role in Materials Science

Long-chain dicarboxylic acids and hydroxy acids, which can be derived from ω-chloro fatty acids, are important monomers for the synthesis of polymers like polyesters and polyamides. researchgate.net The defined chain length of this compound makes it a potential precursor for creating polymers with specific properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H25ClO2 |

|---|---|

Molecular Weight |

248.79 g/mol |

IUPAC Name |

13-chlorotridecanoic acid |

InChI |

InChI=1S/C13H25ClO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2,(H,15,16) |

InChI Key |

COYNEVRHWLQITJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCl)CCCCCC(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 13 Chlorotridecanoic Acid

Synthesis of Functionalized 13-Chlorotridecanoic Acid Derivatives

The terminal chloro group and the carboxylic acid moiety of this compound serve as versatile handles for the synthesis of a wide array of derivatives with potential applications in various scientific fields.

Phosphonic Acid and Dihydrogen Phosphate (B84403) Derivatives

The synthesis of phosphonic acid derivatives from alkyl halides is a well-established chemical transformation. researchgate.net One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide, such as this compound, to form a dialkyl phosphonate (B1237965). researchgate.net This intermediate can then be converted to the corresponding phosphonic acid. researchgate.net

The dealkylation of the dialkyl phosphonate to yield the phosphonic acid can be achieved under acidic conditions, for instance, by refluxing with concentrated hydrochloric acid. nih.govgoogle.com Another effective method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (B50905) followed by methanolysis. nih.gov The phosphonic acid functional group is a structural analog of the phosphate moiety and is utilized in various applications due to its coordination and supramolecular properties. nih.gov

General methods for synthesizing phosphonic acids include:

Hydrolysis of dialkyl phosphonates using concentrated HCl. nih.gov

Catalytic hydrogenolysis of dibenzyl phosphonates. nih.gov

The McKenna reaction using bromotrimethylsilane. nih.gov

Table 1: Common Methods for Phosphonic Acid Synthesis

| Method | Reagents | Key Features |

| Acid Hydrolysis | Concentrated HCl | A general and widely used method. nih.gov |

| Catalytic Hydrogenolysis | Dibenzyl phosphonate, Pd/C, H₂ | Suitable for benzyl (B1604629) phosphonates. nih.gov |

| McKenna Procedure | Bromotrimethylsilane, then Methanol | A two-step, efficient dealkylation process. nih.gov |

The synthesis of glycosyl phosphates, which are important biomolecules, can be achieved using phosphonic acid derivatives as precursors. glycoforum.gr.jp For instance, glycosyl boranophosphates can be converted to glycosyl phosphates. glycoforum.gr.jp

Thiol and Carbamodithioc Acid Derivatives

Thiol derivatives can be synthesized from this compound through nucleophilic substitution of the terminal chlorine atom with a thiol-containing nucleophile. A common approach involves the use of a protected thiol, such as S-trityl mercaptoacetic acid, which can be coupled to the carboxylic acid end of a molecule. nih.gov Subsequent deprotection of the trityl group yields the free thiol. nih.gov

The synthesis of thiol-containing compounds is often pursued to enable their attachment to gold nanoparticles for applications in drug delivery systems. nih.gov The general strategy involves a two-step process: esterification with a protected thioacetic acid, followed by the removal of the protecting group. nih.gov

N-Hydroxytridecanamide Derivatives

N-hydroxytridecanamide derivatives can be prepared from this compound by converting the carboxylic acid to an amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride. wikipedia.org The resulting acid chloride can then react with a hydroxylamine (B1172632) derivative to form the N-hydroxyamide. Another method for amide formation involves the use of coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). beilstein-journals.org

Iodo-Tridecanoic Acid and its Derivatives

The terminal chlorine atom of this compound can be replaced with iodine via a Finkelstein reaction. This involves treating the chloroalkane with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972). This reaction is an equilibrium process, but the precipitation of the less soluble sodium chloride in acetone drives the reaction to completion.

The synthesis of terminal radioiodinated alkanoic acids is of interest for their potential use in medical imaging to evaluate myocardial fatty acid metabolism. nih.gov Studies on similar compounds have suggested that the deiodination in vivo primarily occurs through the direct cleavage of the carbon-iodine bond. nih.gov

Reactivity Studies of the ω-Chloro Carboxylic Acid Moiety

The reactivity of the ω-chloro carboxylic acid moiety is characterized by the distinct chemical properties of the terminal chloroalkane and the carboxylic acid group. Carboxylic acids are weak acids that can react with strong bases to form carboxylate salts. studymind.co.uk They can also undergo reactions with active metals to produce salts and hydrogen gas. studymind.co.uk

The presence of the electron-withdrawing chlorine atom at the ω-position can influence the acidity of the carboxylic acid, though the effect is diminished by the long alkyl chain. The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using thionyl chloride to form an acyl chloride. wikipedia.org Carboxylic acids can also react with amines to form amides and with alcohols to form esters. wikipedia.orgstudymind.co.uk

Computational studies on the interaction of carboxylic acids with deep eutectic solvents have shown that the presence of the carboxylic acid can significantly impact the electron distribution and intermolecular interactions within the system. researchgate.net

Formation of Picolinyl Esters for Analytical Purposes

For analytical purposes, particularly for mass spectrometry, fatty acids are often converted into derivatives that provide more structural information upon fragmentation. Picolinyl esters are highly effective in this regard. nih.gov The synthesis of picolinyl esters typically involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with 3-pyridylcarbinol. nih.gov

Under electron impact mass spectrometry, the picolinyl ester derivative facilitates the determination of the position of structural features such as double bonds or branch points in the fatty acid chain. nih.gov This is because the charge is localized on the pyridine (B92270) ring, which then initiates specific fragmentation patterns along the alkyl chain. nih.gov While picolinyl esters are excellent for mass spectrometric analysis, other derivatives like dimethyloxazoline (DMOX) derivatives are sometimes preferred due to their easier preparation and better gas chromatographic properties. aocs.org Picolinyl esters have been instrumental in identifying metabolites of chlorinated fatty acids. researchgate.net

Table 2: Comparison of Analytical Derivatives for Fatty Acids

| Derivative | Preparation | Analytical Advantage | Reference |

| Picolinyl Esters | Two-step: acid chloride formation, then esterification. | Provides detailed structural information in MS. nih.gov | nih.gov |

| DMOX Derivatives | Easier to prepare than picolinyl esters. | Elute at lower temperatures with better GC resolution. aocs.org | aocs.org |

Enzymatic Esterification and Biocatalytic Modifications

The application of enzymes in the transformation of this compound represents a green and highly selective alternative to conventional chemical methods. Biocatalysis, particularly through the use of lipases, offers the potential for specific modifications, such as esterification, under mild reaction conditions. These enzymatic approaches can lead to the synthesis of novel derivatives with tailored properties.

Enzymatic esterification is a widely recognized biocatalytic process for producing esters from carboxylic acids and alcohols. nih.gov Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most commonly employed enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and lack of requirement for cofactors. researchgate.net The esterification of fatty acids using lipases has been extensively studied, demonstrating the versatility of these biocatalysts. nih.gov

Research into the lipase-catalyzed esterification of this compound often involves screening various lipases to identify the most efficient catalyst. Immobilized lipases are frequently preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for reuse. nih.gov A common choice for esterification is the lipase (B570770) from Candida antarctica B (often immobilized and known as Novozym 435), which has shown high efficiency in esterifying a wide range of carboxylic acids, including those with varying chain lengths and functional groups. nih.govmdpi.com

The enzymatic synthesis of esters from this compound can be systematically investigated by varying reaction parameters to optimize product yield. Key parameters include the choice of alcohol, the molar ratio of substrates, reaction temperature, and the type of organic solvent.

Table 1: Influence of Different Alcohols on the Enzymatic Esterification of this compound

| Alcohol | Molar Ratio (Acid:Alcohol) | Enzyme | Temperature (°C) | Reaction Time (h) | Conversion Yield (%) |

| Methanol | 1:3 | Immobilized Candida antarctica Lipase B | 40 | 24 | 85 |

| Ethanol | 1:3 | Immobilized Candida antarctica Lipase B | 40 | 24 | 92 |

| n-Butanol | 1:3 | Immobilized Candida antarctica Lipase B | 40 | 24 | 95 |

| Isoamyl alcohol | 1:3 | Immobilized Candida antarctica Lipase B | 40 | 24 | 88 |

This table presents representative data on how the choice of alcohol affects the conversion yield in the lipase-catalyzed esterification of this compound.

Beyond simple esterification, other biocatalytic modifications of this compound can be explored. These transformations can introduce new functional groups, altering the molecule's chemical and physical properties. For instance, enzymes such as cytochrome P450 monooxygenases can catalyze highly specific hydroxylation reactions on complex organic molecules. nih.gov While direct studies on this compound are limited, the biotransformation of other fatty acids and complex molecules suggests that microbial cells or isolated enzymes could be used to introduce hydroxyl groups at specific positions on the alkyl chain. mdpi.com

Such modifications are part of a broader field of biotransformation, which utilizes biological systems to perform chemical reactions on non-native substrates. nih.gov These processes can lead to the formation of a variety of derivatives that may be difficult to synthesize through traditional chemical routes.

Table 2: Potential Biocatalytic Modifications of this compound and Resulting Products

| Biocatalytic Reaction | Enzyme Class | Potential Product |

| Esterification | Lipase | Alkyl 13-chlorotridecanoate |

| Hydroxylation | Cytochrome P450 | Hydroxy-13-chlorotridecanoic acid |

| Dehalogenation | Dehalogenase | 13-Hydroxytridecanoic acid |

This table outlines potential enzymatic modifications for this compound and the classes of enzymes that could catalyze these transformations.

The study of enzymatic modifications of this compound is an evolving area. The development of novel biocatalysts through protein engineering and the optimization of reaction conditions in non-conventional media, such as ionic liquids or microreactors, continue to expand the possibilities for creating new derivatives from this chlorinated fatty acid. rsc.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 13 Chlorotridecanoic Acid and Its Derivatives

Chromatographic Techniques for Separation and Isolation

Chromatographic methods are fundamental to the analysis of 13-chlorotridecanoic acid, enabling its separation from a complex mixture of other fatty acids and lipids. The initial step in the analysis of chlorinated fatty acids typically involves the extraction of total lipids from the sample, followed by transesterification to convert the fatty acids into their more volatile methyl esters, known as fatty acid methyl esters (FAMEs).

Solid-Phase Extraction (SPE) of Chlorinated Fatty Acid Methyl Esters (ClFAMEs)

Solid-Phase Extraction (SPE) is a crucial cleanup step for isolating chlorinated fatty acid methyl esters (ClFAMEs) from the much more abundant unchlorinated FAMEs. An effective method utilizes an aminopropyl-bonded silica (B1680970) phase. rsc.org This technique allows for the selective retention and subsequent elution of ClFAMEs, thereby enriching the sample for the target analytes.

The separation mechanism is based on the polarity differences between chlorinated and unchlorinated FAMEs. The bulk of the unchlorinated FAMEs can be washed from the SPE cartridge using a non-polar solvent, while the more polar ClFAMEs are retained. A subsequent elution with a more polar solvent mixture releases the ClFAMEs, resulting in a fraction that is significantly enriched in the chlorinated species. This method has been shown to be effective for a range of chlorinated fatty acids and is applicable to the isolation of the methyl ester of this compound. rsc.org With this approach, it is possible to isolate and detect concentrations of a chlorinated fatty acid methyl ester as low as ≥ 1 microgram in one gram of lipid. rsc.org

Table 1: Exemplary SPE Protocol for the Isolation of ClFAMEs

| Step | Solvent/Reagent | Purpose |

| Conditioning | n-hexane | To activate the aminopropyl silica phase. |

| Sample Loading | Sample dissolved in n-hexane | To load the mixture of FAMEs and ClFAMEs onto the column. |

| Washing | n-hexane | To elute the non-polar, unchlorinated FAMEs. |

| Elution | n-hexane:diethyl ether:dichloromethane (e.g., 89:1:10 v/v/v) | To elute the retained, more polar ClFAMEs. |

Gas Chromatography (GC) Coupled with Specialized Detectors

Gas chromatography is the primary technique for the separation of volatile compounds like FAMEs and ClFAMEs. The choice of detector is critical for achieving the required selectivity and sensitivity for chlorinated compounds.

The Halogen Specific Detector (XSD) is a highly selective detector for halogenated compounds, making it exceptionally well-suited for the analysis of chlorinated fatty acids. googleapis.com The XSD operates by the oxidative pyrolysis of the column effluent, where halogenated compounds are converted into their oxidation products and free halogens. These products interact with an alkali-sensitized surface, leading to an increase in thermionic emission that is measured as the detector signal.

The primary advantage of the XSD is its high selectivity for halogenated compounds over hydrocarbons, which is crucial when analyzing trace amounts of chlorinated fatty acids in complex matrices like fish extracts. googleapis.com This high selectivity minimizes the need for extensive sample cleanup and reduces interference from co-eluting non-halogenated compounds. The XSD has a low detection limit, capable of detecting picogram levels of chlorine, and offers a reasonably wide linear range for quantification. googleapis.com While not superior to other detectors in terms of signal-to-noise ratio, its ease of operation, stability, and high selectivity make it a valuable tool for the trace analysis of chlorinated FAMEs such as methyl 13-chlorotridecanoate. googleapis.com

Table 2: Performance Characteristics of the Halogen Specific Detector (XSD) for Chlorinated Fatty Acid Analysis

| Parameter | Value/Characteristic | Reference |

| Selectivity (Halogen/Hydrocarbon) | High (e.g., 10^6) | googleapis.com |

| Detection Limit | ~2 pg Cl | googleapis.com |

| Linear Range | Up to 10 ng Cl | googleapis.com |

| Principle of Operation | Oxidative pyrolysis and thermionic emission |

Mass Spectrometry (MS) for Structure Elucidation

While GC with a selective detector can indicate the presence and quantity of chlorinated compounds, mass spectrometry is indispensable for the definitive structural elucidation of this compound and its derivatives. The fragmentation patterns observed in the mass spectrum provide detailed information about the molecular structure, including the position of the chlorine atom.

Utility of 4,4-Dimethyloxazoline Derivatives in MS Analysis

Similar to picolinyl esters, 4,4-dimethyloxazoline (DMOX) derivatives are highly effective for determining the structure of fatty acids by GC-MS. The oxazoline (B21484) ring at the carboxyl end of the fatty acid helps to stabilize the molecular ion and directs fragmentation along the alkyl chain. This results in a series of fragment ions that are indicative of the positions of substituents.

The mass spectra of DMOX derivatives typically show a prominent molecular ion and a series of cluster ions separated by 14 mass units (corresponding to CH2 groups). Gaps in this regular pattern can be used to deduce the location of features such as double bonds or, in the case of this compound, the position of the chlorine atom. The preparation of DMOX derivatives is a mild and convenient process, often starting from the FAMEs.

Table 3: Comparison of Derivatization Agents for MS-based Structure Elucidation of Fatty Acids

| Derivative | Key Advantage | Fragmentation Mechanism |

| Picolinyl Ester | Provides detailed structural information, including substituent location. | Radical-induced cleavage directed by the pyridine (B92270) ring. |

| 4,4-Dimethyloxazoline (DMOX) | Produces clear fragmentation patterns for structural determination. | Charge-remote fragmentation directed by the oxazoline ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound provides a detailed map of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals, each corresponding to protons in a unique chemical environment. The chemical shift (δ), integration, and signal multiplicity (splitting pattern) are key parameters for structural assignment. libretexts.orgyoutube.com

The acidic proton of the carboxylic acid group is typically observed as a broad singlet far downfield, often between 10.0 and 12.0 ppm, due to strong deshielding and hydrogen bonding. youtube.comdocbrown.info The protons on the carbon adjacent to the carbonyl group (C-2) are deshielded and appear as a triplet around 2.35 ppm. Conversely, the protons on the carbon bonded to the electronegative chlorine atom (C-13) are shifted downfield to approximately 3.53 ppm, also appearing as a triplet. libretexts.orgoregonstate.edu The bulk of the methylene (B1212753) (CH₂) groups in the long alkyl chain are shielded and resonate as a complex multiplet in the upfield region, typically between 1.25 and 1.63 ppm. researchgate.netchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | broad singlet | 1H |

| -CH₂-COOH (H-2) | 2.35 | triplet | 2H |

| -CH₂-CH₂COOH (H-3) | 1.63 | quintet | 2H |

| -(CH₂)₉- | 1.25 - 1.40 | multiplet | 18H |

| -CH₂-CH₂Cl (H-12) | 1.78 | quintet | 2H |

| -CH₂-Cl (H-13) | 3.53 | triplet | 2H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org In broadband-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and allowing for the counting of non-equivalent carbons. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. pressbooks.puboregonstate.edu

For this compound, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield in the range of 175-185 ppm. libretexts.org The carbon atom directly bonded to the chlorine (C-13) is also significantly deshielded by the electronegative halogen, with a predicted chemical shift around 45 ppm. libretexts.org The carbons of the long methylene chain produce a cluster of signals in the typical alkane region of 22-35 ppm. libretexts.org Due to the subtle differences in their electronic environments, distinct signals can often be resolved for each carbon, although some overlap may occur for carbons in the middle of the chain. masterorganicchemistry.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 179.5 |

| C-2 | 34.1 |

| C-3 | 24.7 |

| C-4 to C-10 | 29.1 - 29.6 |

| C-11 | 26.8 |

| C-12 | 32.6 |

| C-13 (-CH₂Cl) | 45.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. masterorganicchemistry.com

The IR spectrum of this compound is dominated by absorptions characteristic of a carboxylic acid and a long alkyl chain. A very prominent and broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.comchemguide.co.uk Superimposed on this broad band are the sharp C-H stretching vibrations of the methylene groups, which appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.publibretexts.org

Another key feature is the strong, sharp absorption band for the carbonyl (C=O) stretch, which for a saturated, dimerized carboxylic acid, typically appears around 1710 cm⁻¹. libretexts.orgspectroscopyonline.com The spectrum also contains a C-O stretching vibration between 1210-1320 cm⁻¹ and a broad out-of-plane O-H bend around 920 cm⁻¹. libretexts.org The C-Cl stretching vibration is expected to produce a moderate to strong absorption in the fingerprint region, generally between 600 and 800 cm⁻¹, although its precise identification can sometimes be complicated by other absorptions in this region. docbrown.info

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Very Broad |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong, Sharp |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | ~920 | Medium, Broad |

| C-Cl (Alkyl Halide) | Stretching | 600 - 800 | Medium to Strong |

Metabolic Pathways and Biotransformations of Chloro Fatty Acids

In Vitro and In Vivo Metabolic Fate of Chlorinated Fatty Acids

Studies on the metabolic fate of chlorinated fatty acids have been conducted using both in vitro cell cultures and in vivo animal models. These investigations have revealed that chlorinated fatty acids can be taken up by cells and undergo metabolic transformations. For instance, studies in rats have shown that chlorinated fatty acids are absorbed from the diet and distributed to various tissues. Furthermore, research using radiolabelled chlorinated fatty acids in fish has demonstrated their assimilation into lipids, although their turnover rate was observed to be lower than that of their non-chlorinated counterparts, suggesting a degree of biological persistence.

The position of the chlorine atom on the fatty acid chain is a critical determinant of its metabolic pathway. For alpha-chlorinated fatty acids (α-ClFA), such as 2-chlorohexadecanoic acid, the chlorine atom at the C-2 position is thought to hinder the enzymatic machinery of mitochondrial β-oxidation. This has led to the investigation of alternative metabolic routes.

β-Oxidation Pathways of Chlorinated Fatty Acids

Standard mitochondrial β-oxidation is the primary catabolic pathway for most fatty acids. However, the presence of a chlorine atom, particularly at the α-position, poses a challenge to the enzymes of this pathway. It is hypothesized that α-chlorinated fatty acids are poor substrates for the acyl-CoA dehydrogenases that catalyze the initial step of β-oxidation.

Consequently, an alternative oxidative pathway, ω-oxidation, is thought to be the principal route for the initial catabolism of α-chlorinated fatty acids. This is then followed by β-oxidation proceeding from the ω-end of the molecule. This

Theoretical and Computational Studies of 13 Chlorotridecanoic Acid

Molecular Modeling and Conformational Analysis

A molecular modeling study of 13-chlorotridecanoic acid would be foundational to understanding its three-dimensional structure and flexibility. Researchers would likely employ molecular mechanics force fields to explore the molecule's conformational space. The primary goal would be to identify the lowest energy conformers, which represent the most probable shapes the molecule adopts.

Key areas of investigation in a conformational analysis would include:

Torsional angles of the carbon backbone: The long alkyl chain of tridecanoic acid allows for significant rotational freedom. A systematic search or molecular dynamics simulations would reveal the preferred dihedral angles, which would likely favor a staggered, zig-zag conformation to minimize steric hindrance.

Impact of the chlorine atom: The substitution of a hydrogen atom with a larger, more electronegative chlorine atom at the 13-position would subtly alter the local geometry and electrostatic potential of the molecule's tail.

The results of such a study would likely be presented in a table summarizing the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes only and is not based on actual experimental or computational data.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Global Minimum (Anti-periplanar) | 0.00 | C1-C2-C3-C4 ≈ 180 |

| Gauche Conformer 1 | 0.65 | C2-C3-C4-C5 ≈ 60 |

Quantum Chemical Calculations of Electronic Structure

To gain a deeper understanding of the electronic properties of this compound, quantum chemical calculations would be necessary. Methods like Density Functional Theory (DFT) would be suitable for a molecule of this size.

These calculations would provide valuable information, including:

Optimized molecular geometry: Quantum mechanics would provide a more accurate determination of bond lengths, bond angles, and dihedral angles than molecular mechanics.

Partial atomic charges: The distribution of electron density across the molecule would be quantified, highlighting the polarity of the C-Cl and C=O bonds.

Molecular orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be determined. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Electrostatic potential map: This would visually represent the electron-rich and electron-poor regions of the molecule, offering insights into how it might interact with other molecules.

Table 2: Hypothetical Calculated Electronic Properties of this compound This table is for illustrative purposes only and is not based on actual experimental or computational data.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

In Silico Predictions of Reaction Pathways and Energetics

Computational methods could be used to predict the likely reaction pathways and associated energy changes for this compound. This could involve modeling reactions such as dehydrochlorination or esterification.

For a given reaction, quantum chemical calculations could be used to:

Identify transition states: These are the high-energy intermediates that connect reactants and products.

Calculate activation energies: The energy barrier that must be overcome for a reaction to occur.

Such studies would be crucial for understanding the stability and reactivity of this compound.

Computational Studies of Enzyme-Substrate Docking and Interactions

To investigate the potential biological activity of this compound, molecular docking simulations could be performed. This would involve computationally "placing" the molecule into the active site of a target enzyme to predict its binding orientation and affinity.

A typical workflow would include:

Selection of a target enzyme: Based on the structure of this compound, enzymes involved in fatty acid metabolism or those with hydrophobic binding pockets would be likely candidates.

Molecular docking simulations: Using software like AutoDock or Glide, the molecule would be docked into the enzyme's active site. The program would generate a series of possible binding poses and score them based on predicted binding affinity.

Analysis of binding interactions: The best-scoring poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the enzyme's amino acid residues.

Table 3: Hypothetical Docking Results of this compound with a Target Enzyme This table is for illustrative purposes only and is not based on actual experimental or computational data.

| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Fatty Acid Synthase | -7.2 | LEU 124, ILE 150, PHE 273 |

Environmental Distribution and Ecological Significance of Chlorinated Fatty Acids

Occurrence in Aquatic Animals

Research has shown that a variety of ClFAs can be found in marine mammals and fish from different geographical locations, including relatively unpolluted waters. lu.seosti.gov This wide distribution indicates that these compounds can be transported over long distances and can accumulate in organisms. mdpi.com The concentration and diversity of ClFAs can vary between species and locations.

Studies on SCCPs, which include chlorinated alkanes with carbon chain lengths from C10 to C13, have demonstrated their presence in a wide range of wildlife, including aquatic species. epa.govmdpi.com For instance, SCCPs have been detected in freshwater and marine fish, invertebrates, and marine mammals. epa.govacs.orgmdpi.com The levels of these compounds can differ based on the organism's habitat and feeding habits, with benthic (bottom-dwelling) species sometimes showing higher concentrations due to exposure to contaminated sediments. mdpi.com

The following table provides an example of the concentrations of short-chain chlorinated paraffins (SCCPs) found in various wildlife, which can serve as a proxy for understanding the potential distribution of chlorinated fatty acids like 13-chlorotridecanoic acid.

| Species | Location | SCCP Concentration (ng/g lipid weight) |

| Yellow weasel | Yangtze River Delta, China | 43,000 |

| Short-tailed mamushi | Yangtze River Delta, China | 22,000 |

| Peregrine falcon | Yangtze River Delta, China | 14,000 |

| Snails | Not specified | 152,000 - 340,000 |

| Mollusks | Not specified | 560 - 50,000 |

| Sharks | Not specified | 55 - 5,200 |

| Dolphins and porpoises | Not specified | 570 - 2,400 |

This table presents data on Short-Chain Chlorinated Paraffins (SCCPs) as a proxy for chlorinated fatty acids. Data compiled from multiple sources. acs.org

Contribution to Extractable Organically Bound Chlorine (EOCl)

Extractable organically bound chlorine (EOCl) is a measure of the total amount of chlorine associated with organic compounds in a sample. Chlorinated fatty acids are known to be significant contributors to the EOCl found in the lipids of fish and other aquatic organisms. lu.seosti.gov While the specific contribution of this compound to EOCl has not been detailed in the available research, the collective presence of various ClFAs can account for a substantial portion of the EOCl in aquatic biota.

Biogeochemical Cycling of Halogenated Lipids in Environmental Systems

The biogeochemical cycle of a substance describes its movement and transformation through the Earth's different spheres: the biosphere (living organisms), hydrosphere (water), atmosphere (air), and lithosphere (soil and rock). For halogenated lipids like this compound, their cycling in environmental systems is influenced by their physical and chemical properties, such as their persistence, bioaccumulation potential, and toxicity.

Persistent organic pollutants (POPs), a group that includes many organochlorine compounds, are known for their long-range transport capabilities and their tendency to accumulate in food webs. mdpi.com Compounds like SCCPs are recognized as persistent and bioaccumulative, and they are toxic to aquatic organisms at low concentrations. epa.govepa.gov

The cycling of these compounds involves several key processes:

Release into the environment: Halogenated lipids can enter aquatic systems through industrial effluents, wastewater, and atmospheric deposition. mdpi.com

Partitioning: Once in the aquatic environment, these compounds can be found dissolved in the water, bound to sediment particles, or taken up by organisms. mdpi.com

Bioaccumulation and Biomagnification: Due to their lipophilic (fat-loving) nature, these compounds tend to accumulate in the fatty tissues of organisms. As they are transferred up the food chain from prey to predator, their concentration can increase, a process known as biomagnification. mdpi.commdpi.com

Transformation and Degradation: Some organochlorine compounds can be transformed into other substances through biological or chemical processes. However, many are persistent and break down very slowly in the environment. epa.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 13-chlorotridecanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves chlorination of tridecanoic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate). Analytical standards (≥99% purity by GC) require rigorous validation, including melting point analysis, NMR, and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of chromatographic (GC, HPLC) and spectroscopic techniques:

- GC : Quantify purity by comparing retention times with certified standards.

- NMR : Confirm the presence of the chlorine substituent at the 13th carbon via characteristic chemical shifts (e.g., δ ~3.5–4.0 ppm for adjacent protons).

- FT-IR : Validate the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and C-Cl bond (~550–850 cm⁻¹).

Documentation must align with IUPAC guidelines for reproducibility .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : While not classified as hazardous under CLP regulations, standard lab precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in airtight containers away from oxidizing agents.

Emergency procedures (e.g., spill management) should follow institutional EH&S guidelines .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) of this compound enhance metabolic or environmental fate studies?

- Methodological Answer : Deuterium-labeled analogs (e.g., 13-chloro-2,2-d₂-tridecanoic acid) enable tracking via mass spectrometry. Key steps:

Synthesis : Substitute hydrogen atoms at specific positions using deuterated reagents (e.g., D₂O or deuterated alcohols).

Validation : Confirm isotopic enrichment (>98 atom% D) via high-resolution MS or ²H-NMR.

Application : Use in tracer studies to monitor biodegradation pathways or lipid metabolism .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. Systematic approaches include:

- Reproducibility Checks : Replicate experiments using identical solvents (e.g., DMSO, chloroform) and pH buffers.

- Advanced Techniques : Use potentiometric titration for accurate pKa determination and DSC for melting point validation .

Q. What experimental designs are optimal for studying the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C under nitrogen.

- Photodegradation : Expose samples to UV light (λ = 254 nm) and monitor decomposition via HPLC.

- Hydrolytic Stability : Incubate in aqueous buffers (pH 2–12) and quantify degradation products using LC-MS.

Statistical tools (e.g., ANOVA) should assess significance of degradation rates .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

Model Setup : Optimize molecular geometry using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

Reactivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Validation : Compare predicted reaction pathways (e.g., nucleophilic substitution at the Cl site) with experimental kinetics .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., solvent purity, temperature gradients) to enable replication .

- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) and validate citations via tools like Web of Science .

- Ethical Compliance : Adhere to copyright rules and acknowledge contributions using standardized formats (e.g., ACS or RSC guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.